4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride
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Overview
Description
4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a thiazole ring attached to a benzenesulfonamide moiety, which is further substituted with a 2,4-dimethylphenyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of a suitable precursor, such as a chloroacetamide derivative, with ammonium thiocyanate under acidic conditions.
Attachment of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable aryl halide reacts with the thiazole intermediate.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety is formed by reacting the thiazole intermediate with a sulfonyl chloride derivative under basic conditions.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treating it with hydrochloric acid.
Chemical Reactions Analysis
4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to a decrease in tumor growth and proliferation . The compound may also interact with other molecular targets, such as bacterial enzymes, to exert its antimicrobial effects .
Comparison with Similar Compounds
4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride can be compared with other similar compounds, such as:
4-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide: This compound has a similar structure but with different substitution patterns on the phenyl ring, which may result in different biological activities.
4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
Other Thiazole-Containing Benzenesulfonamides: These compounds share the thiazole and benzenesulfonamide moieties but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
4-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2.ClH/c1-11-3-8-15(12(2)9-11)16-10-23-17(20-16)19-13-4-6-14(7-5-13)24(18,21)22;/h3-10H,1-2H3,(H,19,20)(H2,18,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJIZBGWZYDJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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